molecular formula C18H14INO2S B3578097 N-(4-iodophenyl)-4-phenylbenzenesulfonamide

N-(4-iodophenyl)-4-phenylbenzenesulfonamide

Cat. No.: B3578097
M. Wt: 435.3 g/mol
InChI Key: XKXPVQQPDNKHHR-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-4-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-4-phenylbenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method is the diazotization of 4-aminophenyl, followed by iodination using iodine or an iodine-containing reagent. The resulting 4-iodophenyl compound is then reacted with a sulfonamide derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and sulfonamide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-4-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-4-phenylbenzenesulfonamide exerts its effects involves the interaction with specific molecular targets. In cancer cells, it induces apoptosis by disrupting cellular pathways and increasing reactive oxygen species levels. This leads to cell death and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-4-phenylbenzenesulfonamide is unique due to its combination of the 4-iodophenyl group and the benzenesulfonamide moiety. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(4-iodophenyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2S/c19-16-8-10-17(11-9-16)20-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXPVQQPDNKHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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